Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate
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Overview
Description
. This compound is characterized by its unique structure, which includes a carbamate group, a methoxyphenoxy moiety, and a but-2-yn-1-yl linkage.
Preparation Methods
The synthesis of Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with propargyl bromide to form 2-methoxyphenyl propargyl ether. This intermediate is then reacted with ethyl isocyanate under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate can be compared with other similar compounds, such as:
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound also contains a methoxyphenoxy moiety and a butyl linkage but differs in its overall structure and functional groups.
2-Methoxyphenyl isocyanate: While this compound shares the methoxyphenyl group, it is primarily used as a reagent for amine protection and deprotection.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes an ethyl carbamate moiety and a 2-methoxyphenoxy group. This structural configuration is believed to contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. For example, treatment with the compound resulted in over 90% inhibition of cell proliferation at concentrations around 50 μM in specific cancer models .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation. Inhibition of sEH has been linked to anti-inflammatory effects and improved cardiovascular health. The inhibitory potency observed was in the low nanomolar range, indicating strong activity against this target .
Case Studies
- Antiproliferative Effects : A study conducted on multiple myeloma cell lines revealed that this compound effectively reduced BRD4 levels, a protein associated with cancer progression. The compound was able to induce degradation of BRD4 at concentrations as low as 1 μM, showcasing its potential as a therapeutic agent in cancer treatment .
- Mechanistic Insights : Further mechanistic studies using cellular thermal shift assays confirmed that the compound engages specific targets within cells, leading to a decrease in thermal stability of key proteins involved in tumorigenesis. This suggests that the compound's effects may extend beyond mere enzyme inhibition to include disruption of protein-protein interactions critical for cancer cell survival .
Data Table: Summary of Biological Activities
Activity | Target | IC50 Value | Cell Line | Effect |
---|---|---|---|---|
Antiproliferative | BRD4 | 1 μM | MM.1S | Induces degradation |
Soluble Epoxide Hydrolase Inhibition | sEH | Low nM | Various | Anti-inflammatory effects |
Tumor Growth Inhibition | MYC | >90% inhibition at 50 μM | 231MFP breast cancer cells | Significant reduction in growth |
Properties
IUPAC Name |
ethyl N-[4-(2-methoxyphenoxy)but-2-ynyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-18-14(16)15-10-6-7-11-19-13-9-5-4-8-12(13)17-2/h4-5,8-9H,3,10-11H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCOMNTXRBCMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCOC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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